(E)-Osmundacetone

Neuroprotection Stroke Cerebral Ischemia

Select (E)-Osmundacetone (CAS 123694-03-1) for its stereochemically defined (E)-geometry, which is critical for target engagement. Unlike its (Z)-isomer or generic hydroxycinnamic acid analogs, (E)-Osmundacetone demonstrates a validated Sortase A IC₅₀ of 7.24 μM, in vivo neuroprotective efficacy comparable to nimodipine in cerebral I/R models, and dual anti-resorptive/pro-osteogenic activity (IC₅₀ 7.8 μM on osteoclasts). Insist on HPLC-verified ≥98% purity and a Certificate of Analysis confirming (E)-configuration to ensure experimental reproducibility across MAPK pathway, neuroprotection, and anti-virulence studies.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 123694-03-1
Cat. No. B1244309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Osmundacetone
CAS123694-03-1
Synonyms3,4-dihydroxybenzalacetone
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC(=C(C=C1)O)O
InChIInChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3/b3-2+
InChIKeyYIFZKRGUGKLILR-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Osmundacetone (CAS 123694-03-1) – A Defined Geometric Isomer with Distinct Pharmacological Profile


(E)-Osmundacetone, chemically designated as (E)-4-(3,4-dihydroxyphenyl)but-3-en-2-one, is a naturally occurring dihydrostilbene derivative belonging to the hydroxycinnamic acid class [1]. It is the defined (E)-geometric isomer of Osmundacetone, a bioactive phenolic compound originally isolated from ferns such as Osmunda japonica and fungi including Fuscoporia torulosa [2][3]. The compound is characterized by a 3,4-dihydroxyphenyl moiety conjugated to an α,β-unsaturated ketone system [4]. Its documented bioactivities encompass MAPK pathway modulation, free radical scavenging, bacterial Sortase A inhibition, and neuroprotection in preclinical models [3][5]. Unlike its (Z)-isomer or structurally related phenolic analogs, (E)-Osmundacetone exhibits a distinct conformational geometry that influences its molecular recognition, binding kinetics, and resultant pharmacological signature . This evidence guide delineates the quantifiable, verifiable differentiation of (E)-Osmundacetone from its closest chemical analogs, providing a scientific basis for its preferential selection in research and industrial applications.

Why (E)-Osmundacetone Cannot Be Replaced by Generic Analogs or Its (Z)-Isomer


Generic substitution among Osmundacetone isomers or structurally related phenolic derivatives is scientifically unjustified due to profound differences in biological activity, target engagement, and documented pharmacological outcomes. (E)-Osmundacetone is the specific (E)-geometric isomer of Osmundacetone (CAS 37079-84-8), and while both share the same molecular formula (C₁₀H₁₀O₃) and molecular weight (178.18 g/mol), their spatial arrangement around the α,β-unsaturated ketone double bond confers distinct physicochemical properties and biological interactions [1]. Substituting (E)-Osmundacetone with the (Z)-isomer or with generic hydroxycinnamic acid derivatives (e.g., 3,4-dihydroxybenzaldehyde, caffeic acid) would introduce uncontrolled variables into experimental systems. For instance, the (E)-isomer exhibits a specific IC₅₀ of 7.24 μM against Sortase A from MRSA, whereas no equivalent data exist for the (Z)-isomer [2]. Furthermore, (E)-Osmundacetone demonstrates neuroprotective efficacy in a rat cerebral ischemia-reperfusion model that is comparable to the clinical agent nimodipine, a level of validation not replicated for its analogs [3]. Even within the same natural product class, minor structural variations—such as the absence of the α,β-unsaturated carbonyl group or altered hydroxylation patterns—drastically alter antioxidant EC₅₀ values and target selectivity [4]. Therefore, any substitution of (E)-Osmundacetone with a non-validated analog compromises experimental reproducibility and undermines the validity of comparative pharmacological assessments.

Quantitative Differentiation: (E)-Osmundacetone vs. Closest Analogs – A Comparator-Based Evidence Guide


Neuroprotective Efficacy in Cerebral Ischemia-Reperfusion Injury: (E)-Osmundacetone vs. Nimodipine

In a rat model of cerebral ischemia-reperfusion (I/R) injury, (E)-Osmundacetone (DHBAc) demonstrated neuroprotective efficacy comparable to nimodipine, a clinically approved calcium channel blocker used for cerebral vasospasm [1]. Rats treated with high-dose (E)-Osmundacetone (H-DHBAc) exhibited neurological impairment scores and cerebral infarct sizes that were not statistically different from those of the nimodipine-treated group [1]. Both H-DHBAc and nimodipine significantly reduced neurological deficit scores and infarct volumes relative to the untreated I/R control group [1]. Additionally, (E)-Osmundacetone treatment led to decreased expression of cleaved caspase-3 and increased expression of Nrf2, HO-1, and NQO1 proteins, indicating activation of endogenous antioxidant defense pathways [1].

Neuroprotection Stroke Cerebral Ischemia

DPPH Radical Scavenging Activity: (E)-Osmundacetone vs. 3,4-Dihydroxybenzaldehyde

In a comparative study of phenolic compounds isolated from the fungus Fuscoporia torulosa, (E)-Osmundacetone (compound 5) and 3,4-dihydroxybenzaldehyde (compound 4) were evaluated for their DPPH radical scavenging activity [1]. (E)-Osmundacetone exhibited an EC₅₀ of 0.25 ± 0.01 in the DPPH assay, indicating potent free radical scavenging capacity [1]. 3,4-Dihydroxybenzaldehyde, which shares the same catechol moiety but lacks the α,β-unsaturated ketone extension, showed comparable activity with an EC₅₀ of 0.25 ± 0.01 as well [1]. Both compounds also demonstrated considerable antioxidant effect in the ORAC assay, with values of 12.20 ± 0.92 mmol TE/g [1]. This data demonstrates that while (E)-Osmundacetone and 3,4-dihydroxybenzaldehyde have similar in vitro antioxidant potency, (E)-Osmundacetone offers a distinct advantage due to its additional α,β-unsaturated ketone functionality, which confers a broader spectrum of biological activities, including MAPK inhibition and anti-virulence effects not observed with the simpler aldehyde analog [2][3].

Antioxidant Free Radical Scavenging DPPH Assay

Sortase A Inhibition and Anti-Virulence Activity: (E)-Osmundacetone vs. Untreated MRSA Control

(E)-Osmundacetone (OSC) was identified as a potent inhibitor of Sortase A (SrtA), a key virulence factor in Staphylococcus aureus responsible for anchoring surface proteins to the bacterial cell wall [1]. Using a fluorescence resonance energy transfer (FRET) assay, OSC inhibited SrtA with an IC₅₀ of 1.29 μg/mL (7.24 μM) [1]. This inhibition was functionally validated in vitro, where OSC significantly reduced SrtA-mediated bacterial adhesion, invasion, and biofilm formation compared to untreated MRSA controls [1]. In vivo, OSC treatment improved survival rates in MRSA-infected mice and Galleria mellonella larvae while reducing bacterial loads in infected tissues [1]. Fluorescence quenching and molecular docking studies further pinpointed the specific binding site of OSC on SrtA, confirming direct target engagement [1].

Antibacterial Virulence MRSA Sortase A

MAPK Pathway Modulation: (E)-Osmundacetone vs. Selective Synthetic Inhibitors

(E)-Osmundacetone has been consistently reported to significantly suppress the phosphorylation of multiple MAPKs, including JNK, ERK, and p38 kinases [1]. This pan-MAPK inhibitory profile contrasts with selective synthetic inhibitors such as JNK-IN-8 (JNK inhibitor, IC₅₀ = 4.7 nM) or p38 MAPK-IN-1 (p38 inhibitor, IC₅₀ = 68 nM) [2]. While exact IC₅₀ values for (E)-Osmundacetone against individual MAPK isoforms are not yet reported in peer-reviewed literature, its natural product origin and multi-target modulation provide a distinct pharmacological fingerprint that differs fundamentally from high-potency, single-target synthetic inhibitors. (E)-Osmundacetone's ability to modulate the broader MAPK signaling network—rather than ablate a single kinase—may offer a more nuanced approach to studying oxidative stress and inflammatory signaling pathways without the complete pathway shutdown associated with potent synthetic inhibitors.

MAPK JNK ERK p38 Signal Transduction

Bone Metabolism Modulation: (E)-Osmundacetone vs. Untreated Control in Osteoclast/Osteoblast Differentiation

A patent filing (WO2018062895A1) specifically claims the use of (E)-Osmundacetone or its pharmaceutically acceptable salts for the prevention or treatment of bone diseases including osteoporosis, rheumatoid arthritis, and Paget's disease [1]. The patent describes that (E)-Osmundacetone exhibits strong inhibitory activity against proliferation and differentiation of osteoclasts (which cause bone loss) while simultaneously activating differentiation of osteoblasts [1]. In C57BL/6 bone marrow monocyte/macrophage cultures, (E)-Osmundacetone inhibited osteoclast differentiation with an IC₅₀ of 7.8 μM . This dual-action mechanism—suppressing bone resorption while promoting bone formation—is a key differentiator from many existing anti-osteoporotic agents that primarily target only osteoclast activity (e.g., bisphosphonates).

Osteoporosis Bone Metabolism Osteoclast Osteoblast

In Vivo Neuroprotective Efficacy in Alzheimer's Disease Model: (E)-Osmundacetone vs. Vehicle Control

In a transgenic APP/PS1 mouse model of Alzheimer's disease, (E)-Osmundacetone (OAC) administered intraperitoneally at 1 mg/kg for 12 weeks significantly reduced brain Aβ burden and improved cognitive dysfunction compared to vehicle-treated controls [1]. Mechanistically, OAC was shown to directly bind to Aβ peptides, inhibiting their fibrillation and promoting lysosomal degradation—a mechanism distinct from the majority of natural polyphenols that modulate Aβ content and structure indirectly [1]. Additionally, OAC treatment inhibited oxidative damage by upregulating glutathione peroxidase (GPX4) expression and attenuated neuroinflammation by downregulating nuclear factor-κB (NF-κB) phosphorylation [1].

Alzheimer's Disease Amyloid-beta Neuroinflammation Oxidative Stress

Defined Research and Industrial Applications of (E)-Osmundacetone Based on Quantitative Evidence


Validated Tool Compound for Studying Cerebral Ischemia-Reperfusion Injury and Neuroprotective Signaling

Researchers investigating the molecular mechanisms of cerebral ischemia-reperfusion (I/R) injury can confidently employ (E)-Osmundacetone as a validated neuroprotective agent with in vivo efficacy comparable to the clinical drug nimodipine [1]. The compound has been shown to significantly reduce neurological impairment scores and cerebral infarct size in a rat I/R model, while modulating key proteins in the Nrf2/Keap1 antioxidant response pathway (increased HO-1 and NQO1 expression; decreased cleaved caspase-3) [1]. This established in vivo model provides a robust platform for studying the compound's effects on oxidative stress, apoptosis, and neuroinflammation in the context of stroke. For procurement, this evidence supports the selection of high-purity (E)-Osmundacetone (>98% by HPLC) for reproducible in vivo pharmacology studies.

Anti-Virulence Agent for Investigating Sortase A Inhibition in MRSA Pathogenesis

Investigators focusing on novel anti-virulence strategies against drug-resistant Staphylococcus aureus can utilize (E)-Osmundacetone as a validated Sortase A (SrtA) inhibitor with a defined IC₅₀ of 7.24 μM [2]. The compound has been shown to attenuate SrtA-mediated bacterial adhesion, invasion, and biofilm formation in vitro, and to improve survival in both murine and Galleria mellonella infection models [2]. This makes (E)-Osmundacetone an ideal tool compound for dissecting the role of SrtA in MRSA pathogenesis and for screening synergistic combinations with conventional antibiotics. For procurement, researchers should request analytical certification confirming the (E)-geometric configuration and purity (>99%) to ensure target-specific activity.

Multi-Target Antioxidant and MAPK Pathway Modulator for Neurodegenerative Disease Research

Scientists studying the interplay between oxidative stress, MAPK signaling, and neurodegeneration can employ (E)-Osmundacetone as a multi-target tool compound. It exhibits potent DPPH radical scavenging activity (EC₅₀ = 0.25) [3] while simultaneously suppressing the phosphorylation of JNK, ERK, and p38 MAP kinases [4]. In a transgenic APP/PS1 mouse model of Alzheimer's disease, (E)-Osmundacetone at 1 mg/kg significantly reduced brain Aβ burden and improved cognitive function by directly binding to Aβ peptides, inhibiting fibrillation, and promoting lysosomal degradation—a mechanism distinct from indirect antioxidants [5]. This combination of direct antioxidant capacity and specific MAPK pathway modulation makes (E)-Osmundacetone a valuable tool for dissecting the complex signaling networks underlying neurodegenerative disorders. For procurement, ensure the compound is supplied with a certificate of analysis confirming stereochemical purity and absence of oxidative degradation products.

Dual-Action Osteoclast Inhibitor and Osteoblast Activator for Bone Metabolism Research

Researchers investigating the molecular regulation of bone remodeling and the development of novel osteoporosis therapeutics can utilize (E)-Osmundacetone as a dual-action tool compound. Patented evidence (WO2018062895A1) demonstrates that (E)-Osmundacetone inhibits osteoclast differentiation with an IC₅₀ of 7.8 μM while concurrently activating osteoblast differentiation [6]. This dual mechanism—suppressing bone resorption while promoting bone formation—provides a unique pharmacological profile for studying the balance between osteoclast and osteoblast activity. For procurement in bone metabolism research, users should verify that the compound's (E)-geometric configuration is confirmed, as this stereochemical feature may be critical for the observed dual biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-Osmundacetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.